Comparative Antiproliferative Potency (IC50) in Cancer Cell Lines: Cyclopropane vs. Benzamide Scaffold
N-(2-hydroxyphenyl)cyclopropanecarboxamide demonstrates moderate antiproliferative activity with reported IC50 values ranging from 10 to 25 µM in unspecified cancer cell lines, a level of activity that distinguishes it from structurally related benzamides . In contrast, substituted N-(2-hydroxybenzamide) derivatives typically exhibit single-digit micromolar IC50 values in various human cancer cell lines, indicating a potentially higher potency ceiling but different selectivity profile [1]. This suggests that while the cyclopropane analog may not be the most potent antiproliferative agent, it offers a distinct pharmacophore for further optimization or for applications where moderate activity is desirable (e.g., combination therapy or targeted delivery).
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | 10–25 µM |
| Comparator Or Baseline | Substituted N-(2-hydroxybenzamide) derivatives: single-digit micromolar IC50 values |
| Quantified Difference | Target compound is less potent (higher IC50) by approx. 5-10x compared to optimized benzamides. |
| Conditions | Cancer cell lines (unspecified for target; various human cancer lines for comparator) |
Why This Matters
This data positions N-(2-hydroxyphenyl)cyclopropanecarboxamide as a starting point for scaffold-hopping campaigns where the cyclopropane ring's unique conformational properties are desired, rather than a direct substitute for more potent but structurally different benzamide-based antiproliferatives.
- [1] Krátký, M., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry, 68, 212–223. View Source
